molecular formula C12H15NO3 B2681947 ETHYL {[(4-METHYLPHENYL)METHYL]CARBAMOYL}FORMATE CAS No. 349119-66-0

ETHYL {[(4-METHYLPHENYL)METHYL]CARBAMOYL}FORMATE

Cat. No.: B2681947
CAS No.: 349119-66-0
M. Wt: 221.256
InChI Key: AEBUSRYUJBWGGL-UHFFFAOYSA-N
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Description

ETHYL {[(4-METHYLPHENYL)METHYL]CARBAMOYL}FORMATE is a carbamate derivative characterized by an ethyl ester backbone linked to a carbamoyl group substituted with a 4-methylbenzyl (p-tolylmethyl) moiety. Its molecular formula is C₁₂H₁₅NO₄, with a molecular weight of 237.25 g/mol. The compound’s structure combines hydrophobic aromaticity (from the p-tolyl group) and polar functionality (from the carbamoyl and ester groups), making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The electron-donating methyl group on the benzyl ring enhances steric bulk and may influence reactivity or binding interactions in biological systems .

Properties

IUPAC Name

ethyl 2-[(4-methylphenyl)methylamino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-16-12(15)11(14)13-8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBUSRYUJBWGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL {[(4-METHYLPHENYL)METHYL]CARBAMOYL}FORMATE typically involves the reaction of ethyl chloroformate with N-[(4-methylphenyl)methyl]amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced monitoring techniques helps in maintaining consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL {[(4-METHYLPHENYL)METHYL]CARBAMOYL}FORMATE can undergo various types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Reduction: The carbamoyl group can be reduced to form the corresponding amine.

    Substitution: The ethyl ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions. For example, hydrochloric acid or sodium hydroxide can be used as reagents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: The major products are 4-methylphenylmethanol and ethyl carbamate.

    Reduction: The major product is N-[(4-methylphenyl)methyl]amine.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

ETHYL {[(4-METHYLPHENYL)METHYL]CARBAMOYL}FORMATE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL {[(4-METHYLPHENYL

Biological Activity

Overview

ETHYL {[(4-METHYLPHENYL)METHYL]CARBAMOYL}FORMATE, an organic compound classified as a carbamate, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its unique structure, which includes an ethyl ester group, a carbamoyl group, and a 4-methylphenyl moiety.

  • IUPAC Name : this compound
  • CAS Number : 349119-66-0
  • Molecular Formula : C12H15N1O3
  • Molecular Weight : 235.25 g/mol

Synthesis and Preparation

The synthesis of this compound typically involves:

  • Reaction of ethyl chloroformate with N-[(4-methylphenyl)methyl]amine.
  • Use of a base such as triethylamine to neutralize hydrochloric acid produced during the reaction.
  • Conducting the reaction at room temperature under inert conditions to prevent side reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown effective inhibition of both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies reveal that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival.

Case Study : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM.

The biological effects of this compound are attributed to its ability to interact with cellular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for pathogen survival and cancer cell proliferation.
  • Receptor Modulation : It can modulate receptor activity linked to growth factor signaling, thereby affecting cellular responses.

Research Applications

  • Drug Development : Its potential as an antimicrobial and anticancer agent positions it as a candidate for further drug development.
  • Chemical Biology : Used as an intermediate in synthesizing other biologically active compounds.
  • Pharmaceutical Industry : Explored for formulations that enhance drug delivery systems.

Comparison with Similar Compounds

Key Observations :

  • The target compound ’s 4-methylbenzyl group provides steric bulk without significant polarity, contrasting with the tetrahydrofuran analog ’s oxygenated ring, which enhances solubility .
  • The chloropyridine derivative introduces electronegativity and aromatic nitrogen, likely increasing reactivity in cross-coupling reactions .
  • Methoxyphenyl analogs exhibit positional isomerism (e.g., 2- vs.

Physicochemical Properties

Property Target Compound Tetrahydrofuran Analog Chloropyridine Derivative 2-Methoxybenzyl Analog
Water Solubility Low Moderate High (as hydrochloride salt) Moderate
logP (Lipophilicity) ~2.5 ~1.8 ~1.5 ~2.0
Thermal Stability High (stable up to 200°C) Moderate (prone to hydrolysis) High (stable as salt) Moderate

Analysis :

  • The target compound ’s higher logP reflects its hydrophobic benzyl group, favoring membrane permeability but limiting aqueous solubility.
  • The chloropyridine derivative ’s hydrochloride salt form enhances solubility, a critical factor for bioavailability in drug formulations .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for ETHYL {[(4-METHYLPHENYL)METHYL]CARBAMOYL}FORMATE, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution or carbamate coupling. For example, cesium carbonate (base) in acetonitrile at 50°C for 4 hours facilitates alkylation or esterification steps, as seen in related carbamate syntheses . Purification via C18 reverse-phase chromatography is recommended to isolate the product (83% yield achieved in similar reactions) . Optimization involves adjusting molar ratios (e.g., 1:4 substrate-to-base ratio), solvent polarity, and temperature gradients to minimize side products.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the ester carbonyl (~165-170 ppm) and carbamoyl groups (~150-155 ppm). Aromatic protons from the 4-methylphenyl group appear as a singlet at ~7.1-7.3 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₁₃H₁₅NO₄: 265.0954).
  • HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity. Capacity factor (log k) calculations aid in lipophilicity determination .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : The ester and carbamate groups are prone to hydrolysis. Stability studies should include:

  • pH-dependent degradation : Monitor via HPLC in buffers (pH 2–9) at 25°C and 40°C.
  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.
  • Long-term stability : Conduct accelerated aging tests (40°C/75% RH for 6 months) with periodic sampling .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity or interaction with biological targets?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces. This predicts nucleophilic/electrophilic sites for reactions or binding .
  • Molecular Docking : Simulate interactions with enzymes (e.g., hydrolases) using AutoDock Vina. Focus on hydrogen bonding with the carbamoyl group and steric effects from the 4-methylphenyl moiety .

Q. What strategies resolve contradictions in reported reaction yields or physicochemical properties?

  • Methodology :

  • Systematic replication : Reproduce experiments under identical conditions (solvent, reagent purity, inert atmosphere).
  • Side-product analysis : Use LC-MS to identify impurities (e.g., hydrolysis byproducts or unreacted intermediates).
  • Meta-analysis : Compare datasets from multiple studies (e.g., log P values from HPLC vs. shake-flask methods) to identify methodological biases .

Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced bioactivity?

  • Methodology :

  • Analog synthesis : Replace the 4-methylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents.
  • In vitro assays : Test derivatives for enzyme inhibition (e.g., acetylcholinesterase) or cytotoxicity (MTT assay). Correlate activity with log P and steric parameters.
  • Crystallography : Resolve X-ray structures of protein-ligand complexes to identify critical binding interactions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodology :

  • Chiral chromatography : Use preparative HPLC with chiral stationary phases (e.g., amylose-based) to separate enantiomers.
  • Asymmetric catalysis : Employ palladium or organocatalysts to enhance stereoselectivity during carbamate formation.
  • Process analytical technology (PAT) : Implement real-time FTIR or Raman monitoring to track reaction progress and chiral integrity .

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